tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H17F2NO4 It is a piperidine derivative, characterized by the presence of a tert-butyl group, two fluorine atoms, and a carbonyl group
Scientific Research Applications
Chemistry: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of novel piperidine derivatives with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which undergoes fluorination to introduce the difluoro group at the 3-position. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized piperidine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoro group and the carbonyl group allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Uniqueness: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZBFUOJMJSIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718464 | |
Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-17-2 | |
Record name | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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